molecular formula C6ClF13 B1586715 2-Chloro-2-(trifluoromethyl)perfluoropentane CAS No. 67437-97-2

2-Chloro-2-(trifluoromethyl)perfluoropentane

Cat. No.: B1586715
CAS No.: 67437-97-2
M. Wt: 354.49 g/mol
InChI Key: NTLNMNNHUJOUOM-UHFFFAOYSA-N
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Description

2-Chloro-2-(trifluoromethyl)perfluoropentane is a fluorinated organic compound with the molecular formula C6ClF13. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its inertness and stability .

Preparation Methods

The synthesis of 2-Chloro-2-(trifluoromethyl)perfluoropentane typically involves the reaction of perfluoropentane with chlorine and trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Chloro-2-(trifluoromethyl)perfluoropentane is relatively inert due to the presence of multiple fluorine atoms, which provide strong electron-withdrawing effects. it can undergo certain types of reactions:

Scientific Research Applications

2-Chloro-2-(trifluoromethyl)perfluoropentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(trifluoromethyl)perfluoropentane is primarily related to its chemical stability and inertness. The compound does not readily react with biological molecules, making it useful in applications where non-reactivity is essential. Its molecular targets and pathways are limited due to its resistance to chemical changes .

Comparison with Similar Compounds

2-Chloro-2-(trifluoromethyl)perfluoropentane can be compared with other fluorinated compounds such as:

These comparisons highlight the unique combination of chlorine and trifluoromethyl groups in this compound, which contribute to its distinct chemical properties and applications.

Properties

IUPAC Name

2-chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF13/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLNMNNHUJOUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371528
Record name 2-Chloro(perfluoro-2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67437-97-2
Record name 2-Chloro(perfluoro-2-methylpentane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2-(trifluoromethyl)perfluoropentane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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